2-Thia-8-azaspiro[4.5]decane
Overview
Description
2-Thia-8-azaspiro[4.5]decane is a heterocyclic organic compound characterized by a spirocyclic structure containing sulfur and nitrogen atoms
Biochemical Analysis
Biochemical Properties
2-Thia-8-azaspiro[4.5]decane plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with mitochondrial dehydrogenases, which are involved in cellular respiration and energy production . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity and affecting cellular metabolism.
Cellular Effects
This compound has been observed to exert significant effects on various cell types. In cancer cells, such as HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma), it has demonstrated the ability to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced tumor growth and enhanced cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to increased DNA damage and cell death . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been reported . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This localization is crucial for its activity, as it allows the compound to reach its target sites and exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It has been found to localize in the mitochondria, where it interacts with mitochondrial enzymes and affects cellular respiration . Additionally, it can be directed to other organelles through specific targeting signals and post-translational modifications, further influencing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thia-8-azaspiro[4.5]decane typically involves cyclization reactions starting from appropriate precursors. One common method is the cyclization of a thiol-containing compound with a diamine under specific conditions to form the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and leaving groups.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Thia-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Thia-8-azaspiro[4.5]decane exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
2-Thia-8-azaspiro[4.5]decane is unique due to its spirocyclic structure containing both sulfur and nitrogen atoms Similar compounds include other spirocyclic compounds like spiroindoline and spirothiazolidine, but 2-Thia-8-azaspiro[4
Properties
IUPAC Name |
2-thia-8-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-4-9-5-2-8(1)3-6-10-7-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALGWPAVZNIEOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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